molecular formula C25H28FN5O2 B2578362 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone CAS No. 1190020-24-6

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B2578362
CAS No.: 1190020-24-6
M. Wt: 449.53
InChI Key: CHWVBFCYKHBCKR-UHFFFAOYSA-N
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Description

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a fluorophenyl group and a morpholino-phenyl-pyrazole moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with diethanolamine to form the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium cyanide or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines or pyrazoles.

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been studied for potential therapeutic uses, including anti-inflammatory and analgesic properties.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, such as cancer and neurological disorders.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:

  • 1-(4-(2-fluorophenyl)piperazin-1-yl)butan-1-one

  • 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone

  • 4-(2-fluorophenyl)piperazine

These compounds share similar structural elements but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2/c26-22-8-4-5-9-23(22)28-10-12-29(13-11-28)24(32)19-31-18-21(20-6-2-1-3-7-20)25(27-31)30-14-16-33-17-15-30/h1-9,18H,10-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVBFCYKHBCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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